molecular formula C18H13NO6S2 B12130109 (Z)-2-hydroxy-4-(5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid

(Z)-2-hydroxy-4-(5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid

Katalognummer: B12130109
Molekulargewicht: 403.4 g/mol
InChI-Schlüssel: RMGSVUSWSIMZLH-CHHVJCJISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-2-hydroxy-4-(5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid is a synthetic compound known for its unique structure and potential applications in various fields, including chemistry, biology, and medicine. This compound features a thioxothiazolidinone core, which is often associated with biological activities such as enzyme inhibition and antimicrobial properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-hydroxy-4-(5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with 2-thioxothiazolidin-4-one derivatives under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to reflux for several hours to ensure complete condensation .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(Z)-2-hydroxy-4-(5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is studied for its potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis .

Biology

Biologically, (Z)-2-hydroxy-4-(5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid has shown promise as an enzyme inhibitor. It has been investigated for its ability to inhibit tyrosinase, an enzyme involved in melanin production, making it a potential candidate for skin-whitening agents .

Medicine

In medicine, this compound is being explored for its antimicrobial and anticancer properties. Its ability to interact with various biological targets makes it a promising candidate for drug development .

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced durability or resistance to microbial growth .

Wirkmechanismus

The mechanism of action of (Z)-2-hydroxy-4-(5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid involves its interaction with specific molecular targets. For example, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin. This inhibition is achieved through hydrogen bonding and hydrophobic interactions with key residues in the enzyme’s active site .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets (Z)-2-hydroxy-4-(5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid apart is its dual functionality, combining a thioxothiazolidinone core with a benzoic acid moiety.

Eigenschaften

Molekularformel

C18H13NO6S2

Molekulargewicht

403.4 g/mol

IUPAC-Name

2-hydroxy-4-[(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid

InChI

InChI=1S/C18H13NO6S2/c1-25-14-6-9(2-5-12(14)20)7-15-16(22)19(18(26)27-15)10-3-4-11(17(23)24)13(21)8-10/h2-8,20-21H,1H3,(H,23,24)/b15-7-

InChI-Schlüssel

RMGSVUSWSIMZLH-CHHVJCJISA-N

Isomerische SMILES

COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=C(C=C3)C(=O)O)O)O

Kanonische SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=C(C=C3)C(=O)O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.